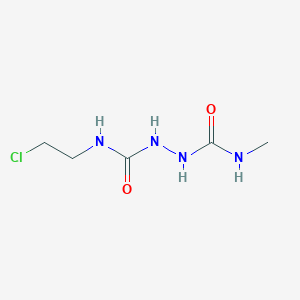
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group and a methylcarbamoylamino group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- typically involves the reaction of 2-chloroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine+methyl isocyanate→1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and urea derivatives.
科学的研究の応用
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-3-(ethylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(propylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(butylcarbamoylamino)urea
Uniqueness
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is unique due to the presence of the methylcarbamoylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
16813-41-5 |
|---|---|
分子式 |
C5H11ClN4O2 |
分子量 |
194.62 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
InChIキー |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
正規SMILES |
CNC(=O)NNC(=O)NCCCl |
同義語 |
Biurea, 1-(2-chloroethyl)-6-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















